N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide, also known by its chemical formula C26H31N3O5S , is a synthetic compound. Its molecular weight is approximately 497.6 g/mol . The compound features a quinoline core with a substituted benzamide group and a nitro substituent. The structure suggests potential biological activity, which warrants further investigation .
Synthesis Analysis
The synthesis of this compound involves intricate steps, including quinoline formation, amide bond formation, and nitration. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Notably, the 5,8-dimethyl-2-oxo-1H-quinoline moiety plays a crucial role in the synthesis. Detailed synthetic pathways and strategies are documented in the literature .
Molecular Structure Analysis
Chemical Reactions Analysis
Researchers have explored the reactivity of this compound, investigating its behavior under various conditions. Notably, the amide bond can undergo hydrolysis, affecting stability and bioavailability. Additionally, the nitro group may participate in redox reactions. Further studies are needed to elucidate specific reactions and intermediates .
Physical and Chemical Properties Analysis
- Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide insights into functional groups and structural features .
Scientific Research Applications
Psycho- and Neurotropic Properties
A study by Podolsky et al. (2017) investigated the psycho- and neurotropic effects of novel quinoline derivatives in vivo. They identified compounds with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, highlighting the potential of quinoline derivatives in the development of psychoactive compounds. This research underscores the compound's significance in neuropsychopharmacology and its potential applications in treating neurological disorders and conditions related to cognitive impairments and anxiety (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthesis and Biological Activity
Research into the synthesis and biological activities of quinoline derivatives has shown their potential in various fields, including as antimicrobial agents, in cancer research, and as corrosion inhibitors. For instance, synthesis methods for quinoline derivatives have been explored to create compounds with significant cytotoxic activity against cancer cell lines, highlighting their potential as cancer therapeutic agents (Chinh et al., 2021). Additionally, quinoline derivatives have been evaluated for their antimicrobial activities, indicating their utility in developing new antimicrobial agents (El-Shenawy, 2017).
Antiviral and Anticonvulsant Applications
Quinoxaline derivatives, related to the quinoline family, have been studied for their antiviral activities against various viral strains, suggesting the potential use of quinoline derivatives in antiviral therapies (Elzahabi et al., 2017). Furthermore, compounds derived from similar chemical structures have shown promise as anticonvulsants, indicating the compound's potential application in epilepsy treatment and the broader field of neurology (Sych et al., 2018).
Mechanism of Action
While the exact mechanism remains elusive, hypotheses suggest that N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide could interact with cellular targets. Potential modes of action include enzyme inhibition, receptor binding, or interference with metabolic pathways. In vitro and in vivo assays are essential to unravel its biological effects .
Properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-12-4-5-14(3)19-17(12)10-16(21(26)23-19)8-9-22-20(25)15-7-6-13(2)18(11-15)24(27)28/h4-7,10-11H,8-9H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCRXDABXUCWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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